molecular formula C12H16O2 B14142147 2-Hydroxy-6-phenylhexan-3-one CAS No. 213325-06-5

2-Hydroxy-6-phenylhexan-3-one

Cat. No.: B14142147
CAS No.: 213325-06-5
M. Wt: 192.25 g/mol
InChI Key: CYZQHZJORZIETF-UHFFFAOYSA-N
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Description

2-Hydroxy-6-phenyl-3-hexanone is an organic compound that belongs to the class of hydroxy ketones It features a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-phenyl-3-hexanone can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable carbonyl compound, followed by hydrolysis to yield the desired hydroxy ketone . Another method involves the aldol condensation of benzaldehyde with a suitable ketone, followed by reduction .

Industrial Production Methods

Industrial production of 2-hydroxy-6-phenyl-3-hexanone typically involves large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-phenyl-3-hexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-phenyl-3-hexanone or 2-carboxy-6-phenyl-3-hexanoic acid.

    Reduction: Formation of 2-hydroxy-6-phenyl-3-hexanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-6-phenyl-3-hexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-6-phenyl-3-hexanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic addition reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-phenyl-3-hexanone
  • 2-Hydroxy-4-phenyl-3-hexanone
  • 2-Hydroxy-3-phenyl-3-hexanone

Uniqueness

2-Hydroxy-6-phenyl-3-hexanone is unique due to the position of the phenyl group and the hydroxyl group on the hexanone backbone.

Properties

CAS No.

213325-06-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-hydroxy-6-phenylhexan-3-one

InChI

InChI=1S/C12H16O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3

InChI Key

CYZQHZJORZIETF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCCC1=CC=CC=C1)O

Origin of Product

United States

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